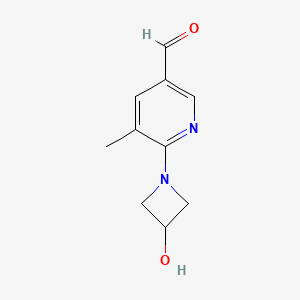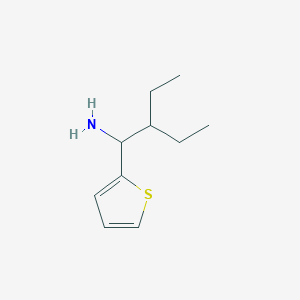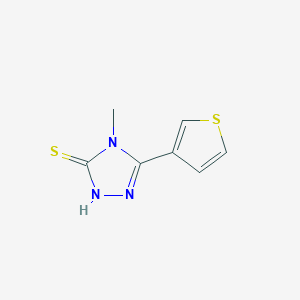
1-(3-Aminocyclopentyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminocyclopentyl)prop-2-en-1-one is an organic compound with the molecular formula C₈H₁₃NO It is characterized by a cyclopentane ring substituted with an amino group and a prop-2-en-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminocyclopentyl)prop-2-en-1-one typically involves the reaction of cyclopentanone with an appropriate amine under controlled conditions. One common method includes the use of a base to facilitate the formation of the enone structure. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Aminocyclopentyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Aminocyclopentyl)prop-2-en-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Aminocyclopentyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Aminocyclohexyl)prop-2-en-1-one: Similar structure but with a cyclohexane ring.
1-(3-Aminocyclopentyl)but-2-en-1-one: Similar structure but with a but-2-en-1-one moiety.
Uniqueness
1-(3-Aminocyclopentyl)prop-2-en-1-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential applications. Its combination of an amino group and an enone moiety allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
1-(3-aminocyclopentyl)prop-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)6-3-4-7(9)5-6/h2,6-7H,1,3-5,9H2 |
InChI-Schlüssel |
XYWXZEXSLCBWKI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)C1CCC(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173731.png)
![(2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine](/img/structure/B13173738.png)
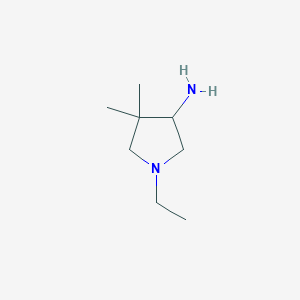

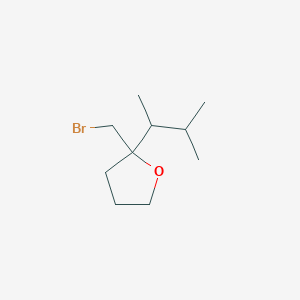
![N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B13173760.png)
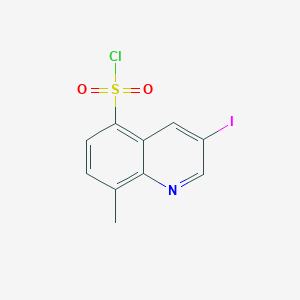
![2,6-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173775.png)
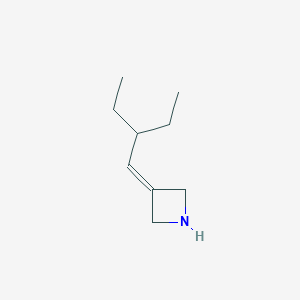
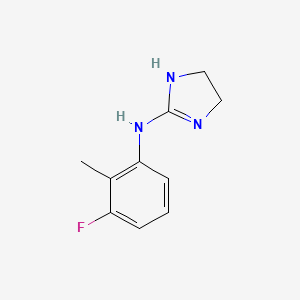
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13173792.png)
